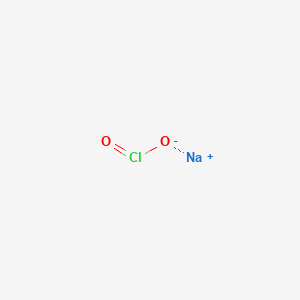

Sodium chlorite

Vue d'ensemble

Description

Sodium chlorite (NaClO₂) is a chemical compound that appears as a white crystalline solid. It is primarily used in the production of chlorine dioxide, which is a powerful oxidizing agent. This compound is also utilized in various industrial applications, including water treatment, bleaching, and disinfection .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium chlorite is typically synthesized through the reduction of sodium chlorate (NaClO₃). The process involves the following steps:

- Sodium chlorate reacts with hydrochloric acid to produce chlorine dioxide (ClO₂) and chlorine (Cl₂).

- The chlorine dioxide and chlorine gases are then absorbed into a sodium hydroxide (NaOH) solution, resulting in the formation of this compound and sodium chloride (NaCl) .

Industrial Production Methods: In industrial settings, this compound is produced by reacting chlorine dioxide with sodium hydroxide. The reaction can be represented as: [ 2 \text{ClO}_2 + 2 \text{NaOH} \rightarrow \text{NaClO}_2 + \text{NaClO}_3 + \text{H}_2\text{O} ] This method is preferred due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium chlorite undergoes various chemical reactions, including:

Oxidation: this compound is a strong oxidizing agent and can oxidize aldehydes to carboxylic acids.

Reduction: It can be reduced to chlorine dioxide under acidic conditions.

Common Reagents and Conditions:

Oxidation: this compound is often used with monosodium phosphate and a chlorine scavenger like 2-methyl-2-butene in the Pinnick oxidation.

Major Products:

Oxidation: Carboxylic acids are the primary products when aldehydes are oxidized.

Reduction: Chlorine dioxide is the major product formed under acidic conditions.

Applications De Recherche Scientifique

Water Treatment

Sodium chlorite is primarily used in water treatment processes, particularly for disinfection and purification. Its ability to generate chlorine dioxide makes it effective in killing bacteria, viruses, and fungi without producing harmful byproducts like trihalomethanes.

Key Applications:

- Municipal Water Treatment: this compound is used to disinfect drinking water. When combined with acids, it generates chlorine dioxide, which is more effective than chlorine for certain pathogens and does not produce harmful byproducts .

- Wastewater Treatment: It plays a crucial role in treating wastewater to ensure safe discharge into the environment .

Food Industry

In the food industry, this compound is utilized for sanitizing surfaces and equipment, ensuring food safety by reducing microbial contamination.

Key Applications:

- Surface Sanitization: Used to disinfect food preparation areas and equipment.

- Food Processing: Acidified this compound solutions are approved for use on fruits and vegetables to reduce pathogens such as E. coli and Salmonella .

Industrial Applications

This compound serves various industrial functions, particularly in bleaching and chemical synthesis.

Key Applications:

- Bleaching Agent: It is widely used in the pulp and paper industry for bleaching processes. It is also utilized in textile bleaching due to its efficiency and lower environmental impact compared to traditional bleaching agents .

- Chemical Synthesis: this compound acts as a precursor in the production of chlorine dioxide and other chemicals used in various manufacturing processes .

Medical Applications

Research has explored the potential of this compound in medical settings, particularly as an antiseptic.

Key Applications:

- Antiseptic Use: Investigated for its effectiveness in dental procedures and wound care. However, its application requires careful handling due to safety concerns associated with its concentration .

Case Study 1: Water Purification

A study conducted by the U.S. Environmental Protection Agency demonstrated that this compound effectively reduces microbial load in water treatment facilities. The study highlighted its advantages over traditional chlorine methods, including reduced formation of harmful byproducts.

| Parameter | This compound | Chlorine |

|---|---|---|

| Microbial Reduction | High | Moderate |

| Byproduct Formation | Low | High (THMs) |

| Cost Efficiency | Moderate | Low |

Case Study 2: Food Safety

Research published by the Agricultural Marketing Service showed that acidified this compound solutions were effective against Escherichia coli on fresh-cut produce, comparable to sodium hypochlorite treatments but with fewer safety concerns regarding residue .

| Treatment Method | Efficacy (%) | Residual Concerns |

|---|---|---|

| Acidified this compound | 99% | Low |

| Sodium Hypochlorite | 98% | High |

Mécanisme D'action

Sodium chlorite exerts its effects primarily through its strong oxidizing properties. When used as a disinfectant, it disrupts the cell walls of bacteria and other microorganisms, leading to their destruction. In organic synthesis, this compound oxidizes aldehydes to carboxylic acids by transferring oxygen atoms to the substrate .

Comparaison Avec Des Composés Similaires

Sodium Hypochlorite (NaClO): Used as a bleaching agent and disinfectant, it is more reactive than sodium chlorite and is commonly found in household bleach.

Sodium Chlorate (NaClO₃): Used in herbicides and explosives, it is an intermediate in the production of this compound.

Uniqueness of this compound: this compound is unique due to its specific oxidation potential, which allows for controlled bleaching processes. It is also more stable compared to sodium hypochlorite, making it suitable for various industrial applications .

Propriétés

Numéro CAS |

7758-19-2 |

|---|---|

Formule moléculaire |

ClHNaO2 |

Poids moléculaire |

91.45 g/mol |

Nom IUPAC |

sodium;chlorite |

InChI |

InChI=1S/ClHO2.Na/c2-1-3;/h(H,2,3); |

Clé InChI |

OEMUKJZHMHTYSL-UHFFFAOYSA-N |

SMILES |

[O-]Cl=O.[Na+] |

SMILES isomérique |

[O-]Cl=O.[Na+] |

SMILES canonique |

OCl=O.[Na] |

Color/Form |

White crystals or crystalline powder Slightly hygroscopic crystals or flakes, does not cake |

Densité |

2.468 g/cu cm in crystalline form 2.5 g/cm³ |

melting_point |

Decomposes as it melts between 180-200 °C |

Key on ui other cas no. |

7758-19-2 |

Description physique |

Sodium chlorite appears as a white crystalline solid. Difficult to burn, but accelerates the burning of organic substances. Forms explosive mixtures with certain combustible materials. May explode under prolonged exposure to heat or fire. Used in water purification, to bleach wood pulp, textile, fats, oils; and for many other uses. Dry Powder, Liquid; Dry Powder; Liquid; Pellets or Large Crystals Colorless crystals or powder; technical grade is a white solid with a slightly greenish tint; [CHEMINFO] White solid; Formulated as soluble concentrates and ready-to-use liquids; [Reference #1] SLIGHTLY HYGROSCOPIC WHITE CRYSTALS OR FLAKES. |

Pictogrammes |

Oxidizer; Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |

Numéros CAS associés |

13898-47-0 (Parent) |

Solubilité |

Slightly soluble in methanol 64 g/100 g water at 17 °C Solubility in water, g/100ml at 17 °C: 39 |

Synonymes |

Chlorous Acid Sodium salt; Alcide LD; Chloro-Clean; Chloro-Clean (chlorite); Dioxychlor; Neo Silox D; Silbrite 25; Silbrite 80; Sodium chlorite; Textone |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.